Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science. This compound, with its unique structure, has garnered interest due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a wide range of therapeutic properties . For instance, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .
Mode of Action
In the case of thiophene derivatives, their interaction with biological targets can lead to a variety of effects, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives have been reported to impact a variety of biochemical pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate typically involves the condensation of 2-aminothiophene-3-carboxylate with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Lacks the methoxymethyl group, which may affect its biological activity.
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Contains a methoxyphenyl group instead of a methoxymethyl group, leading to different chemical properties.
Uniqueness
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-11-3-5-4-13-7(9)6(5)8(10)12-2/h4H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRCGSQSPSUWAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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